

N-(Triethoxysilylpropyl)urea CAS number 23779-32-0 properties

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Compound of Interest

Compound Name: N-(Triethoxysilylpropyl)urea

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An In-depth Technical Guide to N-(Triethoxysilylpropyl)urea

CAS Number: 23779-32-0 Synonyms: 3-Ureidopropyltriethoxysilane, γ-Ureidopropyltriethoxysilane

Introduction

N-(Triethoxysilylpropyl)urea is a bifunctional organosilane that serves as a versatile coupling agent and adhesion promoter in materials science.^[1] Its unique molecular structure, featuring a hydrolyzable triethoxysilyl group and a polar urea functional group, allows it to form stable covalent bonds with inorganic substrates while also interacting with organic polymer matrices.^{[1][2]} This dual reactivity makes it an indispensable component in the formulation of high-performance composites, adhesives, sealants, and coatings, where it significantly enhances interfacial adhesion, mechanical properties, and moisture resistance.^{[2][3]}

This technical guide provides a comprehensive overview of the physicochemical properties, chemical reactivity, applications, and safety information for **N-(Triethoxysilylpropyl)urea**. It is intended for researchers, scientists, and professionals in materials science and chemical engineering. While the audience was specified to include drug development professionals, it is important to clarify that this compound's primary applications are in materials science rather than pharmaceuticals.

Physicochemical Properties

The fundamental physical and chemical properties of **N-(Triethoxysilylpropyl)urea** are summarized in the table below. The data represents a consolidation of values from various sources; where discrepancies exist, a range is provided.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₂₄ N ₂ O ₄ Si	[4]
Molecular Weight	264.39 g/mol	[4]
Appearance	Colorless to almost colorless, clear liquid	[3]
Melting Point	-97 °C	[3][5]
Boiling Point	286 - 305.1 °C (at 760 mmHg)	[3][5]
Density	0.91 - 1.024 g/mL (at 25 °C)	[3]
Refractive Index	1.39 - 1.451 (at 20 °C)	[3][5]
Flash Point	14.4 °C (58 °F)	[3][5]
Water Solubility	7 g/L (at 20 °C); reacts slowly with water	[3]
Solubility	Soluble in alcohols	[3]
Vapor Pressure	0.003 Pa (at 25 °C)	[3]
Thermal Stability	Stable up to 120 °C; gradual degradation above this temperature.	[6]

Spectroscopic Analysis

Detailed experimental spectroscopic data for **N-(Triethoxysilylpropyl)urea** is limited in publicly accessible literature. However, based on its molecular structure, the following table outlines the expected characteristic signals in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These ranges are valuable for confirming the presence of key functional groups during synthesis or quality control.

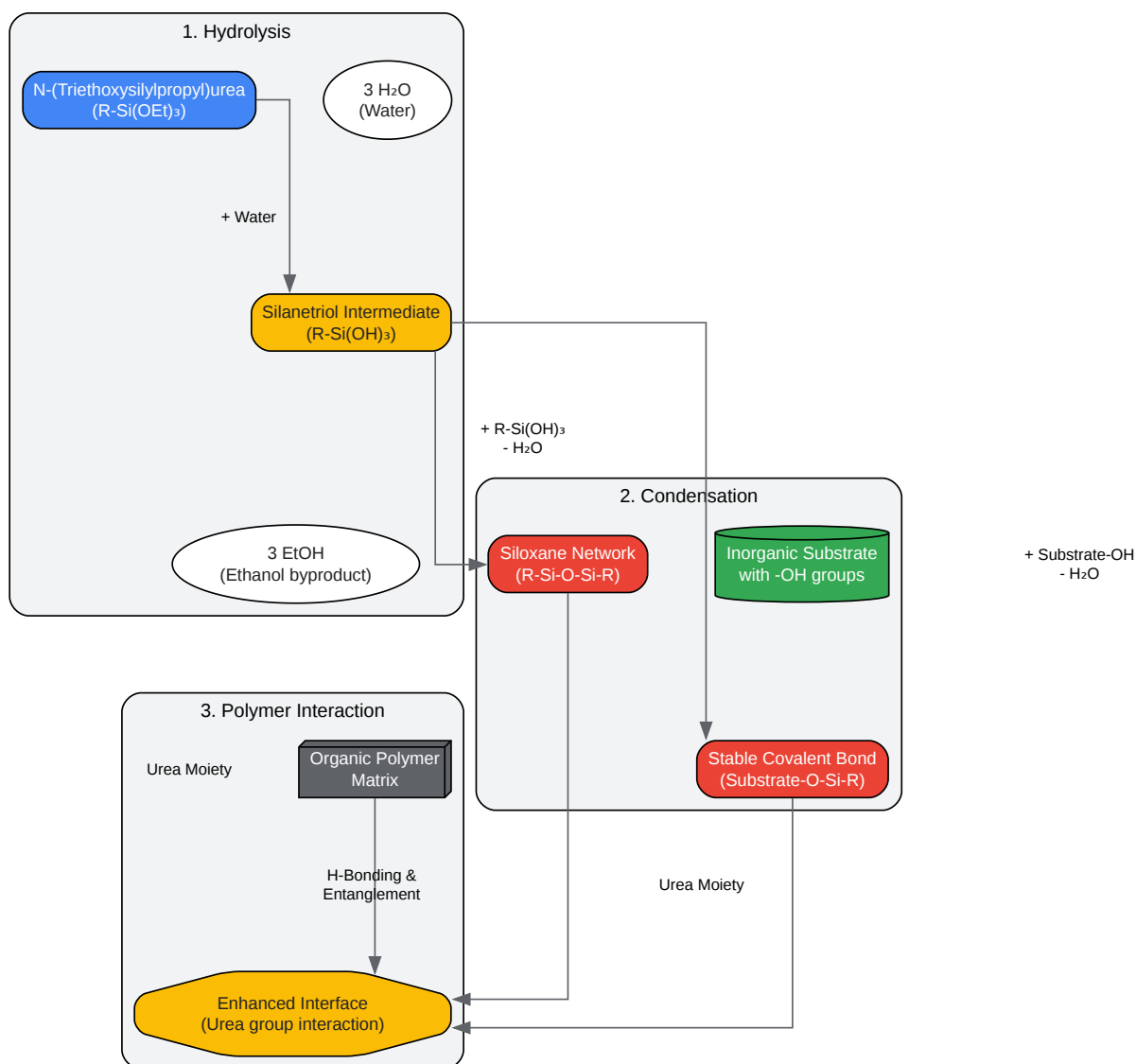
Spectroscopy	Functional Group	Expected Characteristic Signal
FTIR	N-H Stretch (Urea)	3300 - 3500 cm^{-1} (broad)
C-H Stretch (Alkyl)	2850 - 2970 cm^{-1}	
C=O Stretch (Urea)	1630 - 1680 cm^{-1} (Amide I)	
N-H Bend (Urea)	1550 - 1640 cm^{-1} (Amide II)	
Si-O-C Stretch	1080 - 1190 cm^{-1} (strong, broad)	
Si-C Stretch	750 - 850 cm^{-1}	
^1H NMR	-NH ₂ (Urea)	5.0 - 6.0 ppm (broad singlet)
-NH- (Urea)	5.5 - 6.5 ppm (broad triplet)	
O-CH ₂ -CH ₃ (Ethoxy)	3.8 - 3.9 ppm (quartet)	
N-CH ₂ - (Propyl)	3.0 - 3.2 ppm (quartet)	
-CH ₂ -CH ₂ -CH ₂ - (Propyl)	1.5 - 1.7 ppm (multiplet)	
O-CH ₂ -CH ₃ (Ethoxy)	1.2 - 1.3 ppm (triplet)	
Si-CH ₂ - (Propyl)	0.6 - 0.8 ppm (triplet)	
^{13}C NMR	C=O (Urea)	158 - 162 ppm
O-CH ₂ -CH ₃ (Ethoxy)	58 - 60 ppm	
N-CH ₂ - (Propyl)	43 - 45 ppm	
-CH ₂ -CH ₂ -CH ₂ - (Propyl)	22 - 24 ppm	
O-CH ₂ -CH ₃ (Ethoxy)	18 - 20 ppm	
Si-CH ₂ - (Propyl)	7 - 9 ppm	

Chemical Reactivity and Mechanism of Action

The efficacy of **N-(Triethoxysilylpropyl)urea** as a coupling agent stems from its dual chemical nature.

- **Hydrolysis of Triethoxysilyl Groups:** In the presence of water, the three ethoxy groups ($-\text{OCH}_2\text{CH}_3$) attached to the silicon atom undergo hydrolysis to form reactive silanol groups ($-\text{Si-OH}$) and ethanol as a byproduct. This reaction is often catalyzed by acids or bases.
- **Condensation and Covalent Bonding:** The newly formed silanol groups are highly reactive and can condense in two primary ways:
 - With hydroxyl groups on the surface of inorganic substrates (e.g., glass, silica, metal oxides), forming stable, covalent Si-O-Substrate bonds.
 - With other silanol groups (from adjacent molecules), forming a cross-linked, durable siloxane network (Si-O-Si) on the substrate surface.
- **Interaction with Organic Polymers:** The ureidopropyl end of the molecule, with its polar urea group, is designed to interact with the organic polymer matrix. This interaction occurs through hydrogen bonding and physical entanglement, ensuring good compatibility and efficient stress transfer from the polymer to the inorganic filler.

This mechanism effectively creates a chemical bridge at the interface of the inorganic and organic phases, which is fundamental to its function as an adhesion promoter.



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Mechanism of action for **N-(Triethoxysilylpropyl)urea** as a coupling agent.

Applications

N-(Triethoxysilylpropyl)urea is utilized in a wide range of industries to improve material performance.

- **Adhesives and Sealants:** It acts as an adhesion promoter, enhancing the bond between the sealant/adhesive and inorganic surfaces like glass, metal, and ceramics.[3]
- **Composite Materials:** As a coupling agent, it improves the interfacial adhesion between inorganic fillers (e.g., glass fibers, silica, clay) and polymer matrices (e.g., epoxy, polyurethane, phenolic resins), leading to enhanced mechanical properties such as flexural and tensile strength.[1][3]
- **Paints and Coatings:** It improves the adhesion of coatings to metallic and mineral substrates, which enhances durability and corrosion resistance.[3]
- **Surface Modification:** Used for the surface treatment of inorganic powders and fillers to improve their dispersion in polymer matrices and reduce viscosity during processing.[3]
- **Foundry Resins:** It is added to phenolic, furan, and melamine resins used in foundry applications to increase the strength of sand molds and cores.[1]

Experimental Protocol: Surface Functionalization of Silica Nanoparticles

This protocol details a common application: the surface modification of silica nanoparticles (SNPs) to introduce urea functional groups. This process enhances their utility, for example, as carriers in biomedical applications by improving hydrogen bonding capabilities.[7] The procedure involves two main stages: the synthesis of bare silica nanoparticles via the Stöber method, followed by the post-grafting of the urea-silane onto their surface.[7]

Stage 1: Synthesis of Bare Silica Nanoparticles (Stöber Method)

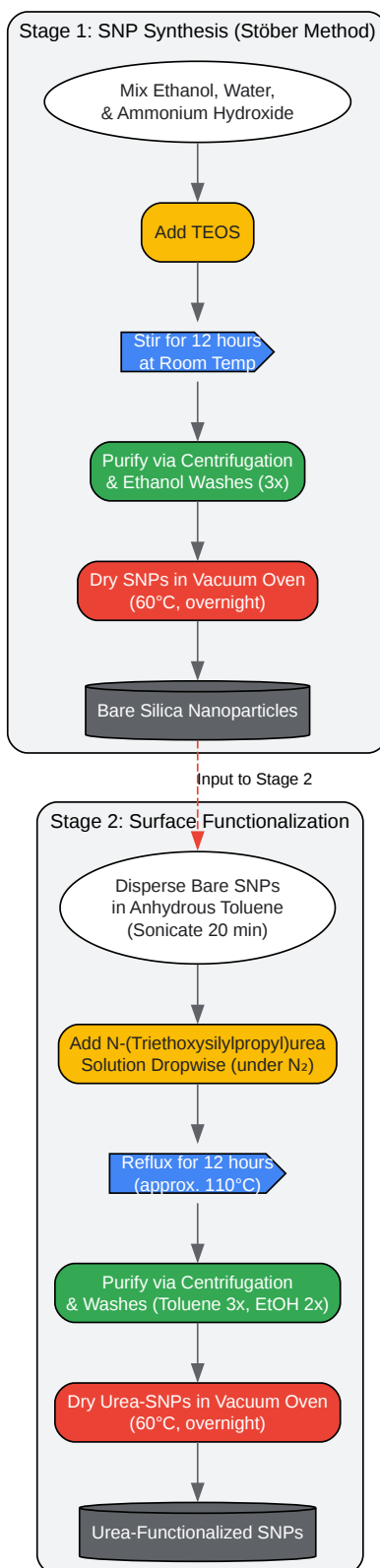
- **Preparation:** In a 250 mL round-bottom flask, combine 75 mL of absolute ethanol, 10 mL of deionized water, and 5 mL of ammonium hydroxide (28-30%).[7]

- **Mixing:** Place the flask on a magnetic stirrer and mix the solution at 500 rpm for 15 minutes at room temperature to ensure homogeneity.[\[7\]](#)
- **Reaction Initiation:** Rapidly add 5.0 mL of tetraethyl orthosilicate (TEOS) to the stirring solution.[\[7\]](#)
- **Particle Formation:** Allow the reaction to proceed for 12 hours at room temperature with continuous stirring. The solution will gradually turn into a milky white suspension as the silica nanoparticles form.[\[7\]](#)
- **Purification:**
 - Transfer the nanoparticle suspension to centrifuge tubes.
 - Collect the nanoparticles by centrifugation at 8,000 x g for 20 minutes.
 - Discard the supernatant and wash the particles by repeatedly re-dispersing them in absolute ethanol and centrifuging again. Repeat this wash cycle three times.[\[7\]](#)
 - Dry the purified silica nanoparticles in a vacuum oven at 60 °C overnight.

Stage 2: Surface Functionalization with N-(Triethoxysilylpropyl)urea

- **Dispersion:** Add 1.0 g of the dried, bare silica nanoparticles to 100 mL of anhydrous toluene in a three-neck round-bottom flask equipped with a reflux condenser.[\[7\]](#)
- **Homogenization:** Sonicate the mixture for 20 minutes to create a fine, homogeneous dispersion of the nanoparticles.[\[7\]](#)
- **Inert Atmosphere:** Place the flask under a nitrogen atmosphere and begin stirring.
- **Silane Addition:** In a separate container, dissolve 0.5 g of **N-(Triethoxysilylpropyl)urea** in 20 mL of anhydrous toluene. Add this solution dropwise to the silica suspension.[\[7\]](#)
- **Grafting Reaction:** Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 12 hours with continuous stirring under the nitrogen atmosphere.[\[7\]](#)

- Purification of Functionalized SNPs:
 - Allow the mixture to cool to room temperature.
 - Collect the functionalized nanoparticles by centrifugation (8,000 x g for 20 minutes).[\[7\]](#)
 - To remove unreacted silane, wash the particles by re-dispersing them in fresh anhydrous toluene and centrifuging. Repeat three times.[\[7\]](#)
 - Perform two additional wash cycles using absolute ethanol.[\[7\]](#)
- Final Product: Dry the final product (urea-functionalized silica nanoparticles) in a vacuum oven at 60 °C overnight. Store the resulting white powder in a desiccator.[\[7\]](#)



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Experimental workflow for the synthesis and functionalization of silica nanoparticles.

Safety and Handling

N-(Triethoxysilylpropyl)urea is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as flammable and toxic.^[3]

Safety Aspect	Information	Reference(s)
GHS Pictograms	GHS02 (Flame), GHS07 (Exclamation Mark), GHS08 (Health Hazard)	[3]
Signal Word	Danger	[3]
Hazard Statements	H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness. H360: May damage fertility or the unborn child. H370: Causes damage to organs. H372: Causes damage to organs through prolonged or repeated exposure.	[3]
Precautionary Statements	P210: Keep away from heat, sparks, open flames. No smoking. P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P308+P311: IF exposed or concerned: Call a POISON CENTER or doctor/physician. P403+P235: Store in a well-ventilated place. Keep cool.	[3]

Handling	Handle in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor. Keep away from sources of ignition. It is moisture-sensitive.	[8]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon).	[8]

Conclusion

N-(Triethoxysilylpropyl)urea (CAS 23779-32-0) is a high-performance silane coupling agent with a well-defined mechanism of action that enables it to significantly improve the properties of composite materials. By forming a durable, covalent bridge between inorganic surfaces and organic polymers, it enhances adhesion, mechanical strength, and environmental resistance. Understanding its physicochemical properties, reactivity, and proper handling is crucial for its effective and safe application in the development of advanced materials across numerous industries.

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